4-Fluoro-2-methoxy-5-nitroaniline

Vue d'ensemble

Description

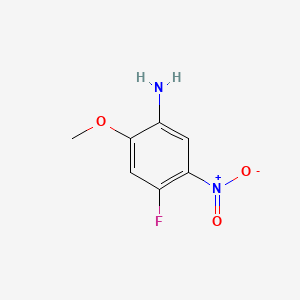

4-Fluoro-2-methoxy-5-nitroaniline is a solid compound with the molecular formula C7H7FN2O3 and a molecular weight of 186.14 g/mol . It is characterized by a benzene ring substituted with a fluorine atom at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position . This compound is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . It exhibits aromatic behavior and can undergo various reactions, making it valuable in organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-Fluoro-2-methoxy-5-nitroaniline involves the nitration of 4-fluoro-2-methoxyaniline . The process typically includes the following steps:

Protection: 4-Fluoro-2-methoxyaniline is protected to obtain N-protected-(4-fluoro-2-methoxy)aniline.

Deprotection: The nitrated compound is then deprotected to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-2-methoxy-5-nitroaniline undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, it can participate in electrophilic and nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

Major Products Formed

Substitution Reactions: Depending on the substituents introduced, various substituted derivatives of this compound can be formed.

Reduction Reactions: The major product is 4-Fluoro-2-methoxy-5-aminoaniline.

Applications De Recherche Scientifique

Synthesis of Anticancer Agents

One of the most notable applications of 4-fluoro-2-methoxy-5-nitroaniline is its role as an intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase. This compound is being developed for the treatment of various cancers, particularly those associated with BRAF mutations . The synthesis process involves several chemical transformations where this compound is modified to introduce specific functional groups necessary for the final product.

Building Block for Osimertinib

This compound is also used as a key building block in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. This drug is utilized in treating non-small cell lung cancer (NSCLC) with T790M mutations. The preparation involves nitration and subsequent transformations to yield high-purity Osimertinib .

Mechanochemical Synthesis

Recent advancements in mechanochemistry have highlighted the potential of this compound in sustainable chemical manufacturing processes. Mechanochemical methods allow for solvent-free reactions that can enhance yield and reduce waste, making them an attractive option for large-scale pharmaceutical production . This approach emphasizes the compound's versatility and efficiency in synthetic pathways.

Safety Considerations

While this compound has valuable applications, it is essential to handle it with care due to its toxicity. Appropriate safety measures, including personal protective equipment and proper storage conditions, are necessary to mitigate potential risks associated with exposure to this compound .

Case Study 1: Synthesis of Mereletinib

In a recent study, researchers demonstrated the efficient use of this compound in synthesizing Mereletinib. The process involved multiple steps where the nitro group was selectively modified to create the necessary scaffold for further reactions. The study reported high yields and purity levels, underscoring the importance of this intermediate in developing new cancer therapies .

Case Study 2: Mechanochemical Approaches

A pilot project explored the mechanochemical synthesis of pharmaceutical compounds using this compound as an intermediate. The findings indicated that mechanochemical methods could significantly reduce reaction times while maintaining product quality. This approach aligns with contemporary trends toward more sustainable practices in chemical manufacturing .

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-methoxy-5-nitroaniline is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For instance, in the synthesis of Mereletinib, it undergoes a series of chemical transformations to introduce specific functional groups, enabling the formation of the desired molecular structure . The nitro group on this compound is selectively modified to yield the necessary chemical scaffold for the synthesis of Mereletinib .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-Fluoro-2-methoxy-5-nitroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .

Activité Biologique

4-Fluoro-2-methoxy-5-nitroaniline is a synthetic compound with significant relevance in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and its role in drug development.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈FN₂O₃ |

| Molecular Weight | 186.14 g/mol |

| CAS Number | 1075705-01-9 |

| Boiling Point | Not Available |

| Log P (octanol-water) | 0.78 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

These properties indicate that the compound is relatively hydrophilic, which may influence its absorption and distribution in biological systems.

The compound serves as a key building block in the synthesis of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The biological activity of this compound is primarily attributed to its ability to inhibit EGFR mutations associated with non-small cell lung cancer (NSCLC) .

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of compounds synthesized from this compound against various cancer cell lines. The following table summarizes the findings from a study assessing the cytotoxicity of these compounds:

| Compound | Cell Line | IC₅₀ (μM) | % Inhibition at 0.1 μM |

|---|---|---|---|

| A5 | NCI-H1975 | >50 | <36.0 |

| A12 | A549 | >50 | <36.0 |

| B1 | NCI-H1975 | 0.297 | 96.70 |

| B7 | A549 | 0.440 | 90.3 |

The data indicates that while some derivatives exhibit low activity against certain cell lines, others like B1 and B7 show promising inhibition rates against EGFR L858R/T790M mutations, suggesting a selective action against specific cancer types .

Inhibition of EGFR Mutations

The inhibition rates of compounds derived from this compound against EGFR mutations were notably high, with B1 and B7 achieving inhibition rates over 90%. This suggests that modifications to the original compound can significantly enhance its antitumor activity .

Synthesis and Evaluation

A notable case study involved synthesizing pyrido[2,3-d]pyrimidines using this compound as an intermediate. The resulting compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating that structural modifications can lead to enhanced biological activity .

Mechanochemical Approaches

Another study explored mechanochemical synthesis techniques for producing derivatives of this compound. This approach not only improved yield but also allowed for the development of new compounds with potential therapeutic applications .

Propriétés

IUPAC Name |

4-fluoro-2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSIGSQCZXQTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726363 | |

| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075705-01-9 | |

| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of 4-Fluoro-2-methoxy-5-nitroaniline in the synthesis of AZD9291?

A1: this compound serves as a crucial starting material in the synthesis of AZD9291 []. The synthetic process involves several steps:

Q2: Are there alternative synthetic routes to AZD9291 that don't utilize this compound?

A2: While the provided research highlights the use of this compound [], exploring alternative synthetic routes to complex molecules like AZD9291 is a common practice in medicinal chemistry. Different routes may offer advantages in terms of yield, cost-effectiveness, or environmental impact. Further research and literature reviews are recommended to explore potential alternative synthetic pathways for AZD9291.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.